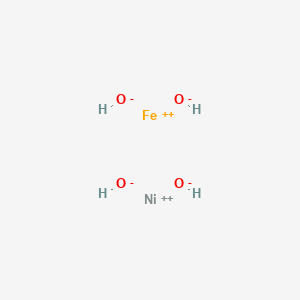

Iron(2+);nickel(2+);tetrahydroxide

Description

Iron(2+);nickel(2+);tetrahydroxide, systematically identified as Nickel(II) Carbonate Tetrahydroxide (CAS 12607-70-4), is a mixed-metal compound containing iron(II), nickel(II), hydroxide (OH⁻), and carbonate (CO₃²⁻) ions. Its molecular formula is reported as CHNiO₄ (molecular weight: 135.71 g/mol) . This compound is structurally complex, likely forming layered hydroxide or carbonate-hydroxide frameworks, which are common in transition metal systems. It is utilized in catalysis, materials synthesis, and industrial processes due to its redox-active metal centers and stability under moderate conditions .

Properties

CAS No. |

110045-09-5 |

|---|---|

Molecular Formula |

FeH4NiO4 |

Molecular Weight |

182.57 g/mol |

IUPAC Name |

iron(2+);nickel(2+);tetrahydroxide |

InChI |

InChI=1S/Fe.Ni.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |

InChI Key |

QJSRJXPVIMXHBW-UHFFFAOYSA-J |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Fe+2].[Ni+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis Procedure

The coprecipitation method remains the most widely adopted route for synthesizing NiFe-LDH due to its simplicity and scalability. This technique involves the simultaneous precipitation of Ni²⁺ and Fe²⁺/Fe³⁺ ions in an alkaline medium. A seminal study by demonstrated the synthesis of Ni₀.₇Fe₀.₃(OH)₂₀.₁₅·0.94H₂O by mixing aqueous solutions of nickel nitrate (Ni(NO₃)₂·6H₂O) and iron nitrate (Fe(NO₃)₃·9H₂O) under vigorous stirring. The pH was maintained at 9–10 using sodium hydroxide (NaOH), followed by aging at 60°C for 24 hours. The resulting slurry was filtered, washed, and dried at 80°C to obtain the LDH phase.

Key Parameters

- pH Control : Maintaining a pH range of 8–10 is critical to ensure the coexistence of Ni²⁺ and Fe³⁺ in solution, preventing selective precipitation of individual hydroxides.

- Anion Selection : Carbonate anions (CO₃²⁻) from atmospheric CO₂ or added salts act as charge-balancing interlayer species, stabilizing the LDH structure.

- Aging Time : Prolonged aging (≥12 hours) enhances crystallinity by facilitating Ostwald ripening, whereas shorter durations yield amorphous phases.

Research Findings

Thermal treatment of coprecipitated NiFe-LDH at 450°C produces mixed metal oxides (NiO and Fe₂O₃), while calcination at 750°C induces crystallization of a NiFe₂O₄ spinel phase. X-ray absorption spectroscopy (XAS) revealed that Fe³⁺ ions occupy both octahedral and tetrahedral sites in the spinel structure, whereas Ni²⁺ remains exclusively in octahedral coordination. These findings underscore the structural flexibility of NiFe-LDH derivatives under thermal stress.

Hydrothermal Synthesis

Procedure and Optimization

Hydrothermal synthesis leverages elevated temperatures and pressures to achieve enhanced crystallinity and morphological control. In a recent study, fabricated a Ni₃Fe₁LDH/Ni₃S₂ heterostructure by hydrothermally treating a titanate web (TW) substrate in a Teflon-lined autoclave. The precursor solution contained nickel nitrate, iron nitrate, thiourea (CS(NH₂)₂), and urea ((NH₂)₂CO) at 160°C for 12 hours. The TW substrate provided nucleation sites for the growth of vertically aligned Ni₃S₂ nanosheets, which were subsequently coated with NiFe-LDH.

Morphological and Electronic Effects

- Substrate Engineering : The use of TW substrates enabled the formation of a porous, hierarchical structure with a surface area of 112 m²/g, facilitating mass transport during electrocatalysis.

- Electronic Modulation : X-ray photoelectron spectroscopy (XPS) revealed a 0.3 eV positive shift in the Ni 2p binding energy for the Ni₃Fe₁LDH/Ni₃S₂ heterostructure compared to pristine NiFe-LDH, indicating electron transfer from Ni to S at the interface. This electronic interaction reduced the oxygen evolution reaction (OER) overpotential to 220 mV at 100 mA/cm².

Flash Nano-Precipitation (FNP)

Rapid Synthesis Mechanism

Flash nano-precipitation (FNP) is an emerging technique that separates nucleation and growth stages to produce ultrafine LDH nanoparticles. reported the synthesis of NiFe-LDH with tungstate (WO₄²⁻) intercalation using a confined impinging jet mixer. Aqueous solutions of nickel chloride (NiCl₂) and iron chloride (FeCl₃) were mixed with sodium tungstate (Na₂WO₄) at a volumetric flow rate of 50 mL/min, achieving supersaturation within milliseconds.

Advantages of FNP

- Particle Size Control : FNP yielded nanoparticles with an average diameter of 25 nm, compared to 150 nm for conventional coprecipitation.

- Enhanced OER Activity : The incorporation of WO₄²⁻ increased the density of edge-active sites, reducing the OER overpotential by 18% compared to carbonate-intercalated NiFe-LDH.

Post-Synthetic Modifications

Thermal and Chemical Treatments

Calcination of NiFe-LDH at 300°C under nitrogen atmosphere produced a NiFe alloy with a coercivity of 54 kA/m, as confirmed by anomalous X-ray diffraction. This highlights the potential for deriving magnetic materials from LDH precursors.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Iron(2+);nickel(2+);tetrahydroxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: Ligand substitution reactions can occur, where hydroxide ligands are replaced by other ligands such as chloride or ammonia.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

Substitution: Ligand substitution reactions often involve the use of concentrated hydrochloric acid or ammonia solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) and nickel(III) complexes, while reduction can produce iron(0) and nickel(0) species.

Scientific Research Applications

Iron(2+);nickel(2+);tetrahydroxide has several scientific research applications:

Materials Science: The compound is studied for its potential use in the development of advanced materials, such as battery electrodes and supercapacitors.

Biology and Medicine:

Mechanism of Action

The mechanism by which Iron(2+);nickel(2+);tetrahydroxide exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

(a) Copper(2+);Iron(2+);Tetrahydroxide (CAS 116845-61-5)

- Formula : CuFeHO (interpreted as CuFe(OH)₄·xH₂O, though exact hydration is unspecified).

- Molecular Weight : 136.40 g/mol .

- Structure : Likely a bimetallic hydroxide with copper(II) and iron(II) in octahedral coordination, forming a layered lattice. Unlike the nickel-iron compound, it lacks carbonate ions, making it a simpler hydroxide system .

(b) Zirconium Tetrahydroxide (Zr(OH)₄)

- Formula : Zr(OH)₄.

- Molecular Weight : ~187.41 g/mol.

- Structure: A monometallic hydroxide with zirconium(IV) in a high-oxidation state, forming a dense 3D network. Its thermal stability (>400°C) surpasses that of nickel-iron carbonate hydroxides .

(c) Iron Nickel Carbonate Hydroxide (CAS 144972-87-2)

- Formula : FeNiCO₃(OH)ₓ (exact formula unspecified).

- Applications : Used in battery electrodes and corrosion-resistant coatings, sharing functional similarities with Nickel(II) Carbonate Tetrahydroxide but with varying metal ratios .

Physicochemical Properties

| Property | Nickel(II) Carbonate Tetrahydroxide | Copper-Iron Tetrahydroxide | Zirconium Tetrahydroxide |

|---|---|---|---|

| Thermal Stability | Moderate (decomposes ~250°C) | Low-Moderate | High (>400°C) |

| Solubility in Water | Insoluble | Insoluble | Insoluble |

| Redox Activity | High (Fe²⁺/Ni²⁺) | Moderate (Cu²⁺/Fe²⁺) | Low (Zr⁴⁺) |

| Acid Reactivity | Reacts with strong acids | Reacts with acids | Resistant to most acids |

Data Tables

Table 2: Comparative Reactivity

| Reaction Medium | Nickel(II) Carbonate Tetrahydroxide | Copper-Iron Tetrahydroxide | Zirconium Tetrahydroxide |

|---|---|---|---|

| 1M HCl | Dissolves with gas evolution | Partial dissolution | No reaction |

| 1M NaOH | Stable | Stable | Stable |

| 500°C (in air) | Decomposes to FeNiOₓ/CO₂ | Decomposes to CuFeOₓ | Forms ZrO₂ |

Q & A

Q. What synthesis methods are optimal for producing phase-pure Iron(2+);nickel(2+);tetrahydroxide, and how do reaction conditions influence crystallinity?

Methodological Answer: Co-precipitation and hydrothermal synthesis are widely used. For co-precipitation, maintain a pH of 10–12 using NaOH/KOH under nitrogen to prevent oxidation of Fe²⁺. Hydrothermal methods (e.g., 150–200°C for 12–24 hours) enhance crystallinity but require precise control of Ni:Fe molar ratios (1:1 to 1:2) to avoid secondary phases like Ni(OH)₂ . Characterize phase purity via XRD (e.g., peaks at 18.5°, 33.2°, 38.5° 2θ) and confirm oxidation states using XPS (Fe²⁺ at ~707 eV, Ni²⁺ at ~855 eV).

Q. Which spectroscopic and electrochemical techniques are critical for characterizing this compound’s redox behavior?

Methodological Answer: Cyclic voltammetry (CV) in 1M KOH at 5 mV/s reveals redox peaks at ~1.35 V (Ni²⁺/Ni³⁺) and ~1.45 V (Fe²⁺/Fe³⁺). Pair with in-situ Raman spectroscopy to track structural changes during cycling (e.g., shifts in O–H stretching bands at 3600 cm⁻¹). For bulk analysis, use Mössbauer spectroscopy to quantify Fe²⁺/Fe³⁺ ratios, ensuring sample homogeneity by averaging 5+ measurements .

Q. What theoretical frameworks explain the synergistic effects of Fe²⁺ and Ni²⁺ in catalytic applications?

Methodological Answer: Density Functional Theory (DFT) models highlight charge transfer between Fe²⁺ (3d⁶) and Ni²⁺ (3d⁸), lowering the energy barrier for OH⁻ adsorption. Apply ligand-field theory to predict d-orbital splitting in octahedral coordination, correlating with experimental Tafel slopes (e.g., 45–60 mV/dec for OER). Validate using operando XAS to monitor metal-ligand bond distances during catalysis .

Advanced Research Questions

Q. How can contradictory reports on the OER activity of this compound be reconciled?

Methodological Answer: Discrepancies often arise from variations in surface hydroxylation or electrolyte impurities. Conduct controlled experiments with ultrapure KOH (≥99.99%) and standardized electrochemical cells (e.g., rotating disk electrodes at 1600 rpm). Use statistical tools like ANOVA to compare datasets, and apply in-situ AFM to quantify surface roughness (Ra < 5 nm optimal for reproducibility) .

Q. What advanced computational strategies model charge-transfer kinetics in this compound interfaces?

Methodological Answer: Combine ab initio molecular dynamics (AIMD) with Marcus theory to simulate proton-coupled electron transfer (PCET) at the electrode-electrolyte interface. Calibrate models using experimental exchange current densities (e.g., 10⁻³–10⁻⁴ A/cm²). For defect analysis, employ hybrid functionals (HSE06) to account for localized states near oxygen vacancies .

Q. How do pH and temperature gradients during synthesis affect long-term stability in aqueous electrolytes?

Methodological Answer: Use a factorial design of experiments (DoE) to test pH (8–12), temperature (25–90°C), and aging time (1–7 days). Monitor stability via chronopotentiometry (e.g., 10 mA/cm² for 100 hours) and post-mortem TEM to detect phase segregation. Optimal conditions typically align with pH 11 and 70°C, yielding a degradation rate <1% per cycle .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.